molecular formula C6H5F2NO2S B020461 3,4-Difluorobenzenesulfonamide CAS No. 108966-71-8

3,4-Difluorobenzenesulfonamide

Cat. No.: B020461
CAS No.: 108966-71-8
M. Wt: 193.17 g/mol
InChI Key: VFVVRYNJTGHAIE-UHFFFAOYSA-N
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Description

3,4-Difluorobenzenesulfonamide is an organic compound with the molecular formula C6H5F2NO2S and a molecular weight of 193.17 g/mol . It is a derivative of benzenesulfonamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzenesulfonamide can be synthesized through the reaction of 3,4-difluorobenzenesulfonyl chloride with ammonia. The reaction typically involves the following steps :

    Preparation of 3,4-difluorobenzenesulfonyl chloride: This is achieved by reacting 3,4-difluorobenzenesulfonic acid with thionyl chloride.

    Formation of this compound: The sulfonyl chloride is then reacted with ammonia gas in an anhydrous solvent such as dichloromethane at low temperatures (around -30°C). The reaction mixture is then evaporated under vacuum to yield this compound as a white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used. For example, reacting with an amine can yield a substituted sulfonamide.

    Oxidation: Oxidation of the sulfonamide group can produce sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction can lead to the formation of sulfinamides or thiols.

Scientific Research Applications

3,4-Difluorobenzenesulfonamide has several applications in scientific research:

    Organic synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Biological studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial applications: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzenesulfonamide: Similar structure but with fluorine atoms at the 3 and 5 positions.

    2,6-Difluorobenzenesulfonamide: Fluorine atoms at the 2 and 6 positions.

    N-Fluorobenzenesulfonimide: Contains a fluorine atom on the nitrogen of the sulfonamide group.

Uniqueness

3,4-Difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The 3 and 4 positions on the benzene ring provide a distinct electronic environment compared to other isomers, potentially leading to different chemical and biological properties .

Properties

IUPAC Name

3,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVVRYNJTGHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356386
Record name 3,4-Difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108966-71-8
Record name 3,4-Difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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